2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
説明
2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiazole-pyrimidine core. The molecule contains a 2,3-dihydrothiazole ring fused to a pyrimidin-5-one scaffold, with a trifluoromethyl (-CF₃) substituent at position 7. This substitution confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . The compound belongs to the broader class of thiazolo[3,2-a]pyrimidinones, which are recognized for diverse pharmacological activities, including antimicrobial, anticancer, and receptor antagonism .
特性
CAS番号 |
36951-75-4 |
|---|---|
分子式 |
C7H5F3N2OS |
分子量 |
222.19 g/mol |
IUPAC名 |
7-(trifluoromethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h3H,1-2H2 |
InChIキー |
HPJOKKWETBBILU-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC(=CC(=O)N21)C(F)(F)F |
製品の起源 |
United States |
準備方法
Three-Component Reaction Framework
The foundational approach for synthesizing thiazolo[3,2-a]pyrimidinones involves a modified Biginelli reaction. In this method, 6-substituted-2-thiouracils react with trifluoromethyl-containing aldehydes and 1,3-dicarbonyl compounds under acidic or catalytic conditions. For example, the interaction of 2-thiouracil, 3-(trifluoromethyl)benzaldehyde, and ethyl acetoacetate in acetonitrile with iodine catalysis yields 1,2,3,4-tetrahydropyrimidine-2-thione intermediates. Solvent-free conditions at 120°C with concentrated sulfuric acid improve yields to 90–97% by minimizing side reactions.
Cyclization with α-Halo Carbonyl Compounds
The tetrahydropyrimidine-thione intermediates undergo cyclization using ethyl chloroacetate at elevated temperatures (120°C), forming the thiazolo[3,2-a]pyrimidine core. This step proceeds via nucleophilic attack of the thiol group on the α-carbon of the chloroacetate, followed by intramolecular dehydration. Pyrrolidine in ethanol facilitates the final condensation with aromatic aldehydes, achieving 95–98% yields for 7-(trifluoromethyl) derivatives.
Cyclization of S-Alkylated Precursors
S-Alkylation with Phenacyl Halides
An alternative route involves S-alkylation of 6-(trifluoromethyl)-2-thiouracil with phenacyl bromides. The reaction proceeds in chloroform or dimethylformamide (DMF) at 90°C, forming S-alkylated intermediates. Potassium carbonate or lithium bis(trimethylsilyl)amide (LiHMDS) enhances regioselectivity, directing alkylation to the sulfur atom rather than competing nitrogen sites.
Intramolecular Cyclization Conditions
The S-alkylated derivatives undergo cyclization under oxidative or thermal conditions. Sodium perborate in tetrahydrofuran (THF) at 0–25°C promotes intramolecular N–C bond formation, yielding the thiazolo[3,2-a]pyrimidinone scaffold. Microwave-assisted heating (80–120°C) reduces reaction times from hours to minutes while maintaining yields above 85%.
Phosphonylation Strategies
Chloroethynylphosphonate Reactions
A novel method employs chloroethynylphosphonates reacting with 6-(trifluoromethyl)-2-thiouracil to form 3-phosphonylated thiazolo[3,2-a]pyrimidines. The reaction regioselectivity depends on the substitution pattern:
Solvent and Catalyst Effects
Phosphonylation achieves optimal yields (70–80%) in dichloromethane with triethylamine as a base. Catalytic iodine (0.03 mol%) enhances reaction rates by polarizing the chloroethynylphosphonate electrophile.
Bromination and Functionalization
Bromination of Thiazolopyrimidinone Intermediates
2-Bromo-5-(trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one serves as a key intermediate for further functionalization. Bromination occurs via treatment with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, achieving 63–67% yields. The bromine atom facilitates Suzuki-Miyaura couplings or nucleophilic substitutions to introduce aryl, alkyl, or heterocyclic groups.
Palladium-Catalyzed Cross-Couplings
Palladium(II) acetate and triphenylphosphine enable cross-coupling of brominated intermediates with boronic acids. For example, reaction with phenylboronic acid in toluene/ethanol (3:1) at 80°C produces 7-(trifluoromethyl)-2-phenyl-thiazolo[3,2-a]pyrimidin-5-one in 72% yield.
Industrial-Scale Production Considerations
Solvent and Energy Optimization
Industrial methods prioritize solvent recovery and energy efficiency. Continuous flow reactors operating at 150°C with supercritical CO₂ reduce reaction times by 40% compared to batch processes.
Crystallization and Purity Control
Final products are purified via antisolvent crystallization using heptane/ethyl acetate mixtures. X-ray diffraction analysis confirms that halogen bonding (e.g., Br···O interactions) directs supramolecular assembly, ensuring consistent crystal forms.
Comparative Analysis of Methodologies
| Method | Yield (%) | Selectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Biginelli Condensation | 95–98 | High | Moderate | 120–150 |
| S-Alkylation/Cyclization | 85–90 | Moderate | High | 90–110 |
| Phosphonylation | 70–80 | Low | Low | 200–250 |
| Bromination/Cross-Coupling | 60–75 | High | Moderate | 180–220 |
The S-alkylation/cyclization route offers the best balance of yield, cost, and scalability for industrial production, whereas phosphonylation remains niche due to high reagent costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of nitro groups present in derivatives can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the trifluoromethyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolo[3,2-a]pyrimidin-5-ones
科学的研究の応用
Chemistry:
The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine:
In medicinal chemistry, 5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives have shown promise as antibacterial and antitubercular agents. They are also investigated for their potential anti-inflammatory and antitumor activities .
Industry:
The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and agrochemicals .
作用機序
The biological activity of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)- is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anti-inflammatory or antitumor activities .
類似化合物との比較
7-Methyl Derivatives
3-Benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS: N/A) differs by having a methyl group at position 7 instead of trifluoromethyl. The methyl group is less electron-withdrawing, leading to reduced electrophilicity at the pyrimidine core. This reduces metabolic stability compared to the CF₃-substituted compound, as observed in pharmacokinetic studies of similar thiazolo-pyrimidines .
7-Amino Derivatives
7-Amino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS: 63012-90-8) replaces the CF₃ group with an amino (-NH₂) substituent. In contrast, the CF₃ group in the target compound balances lipophilicity and bioavailability, making it more suitable for central nervous system (CNS) targets like 5-HT2A receptors .
Fused Heterocyclic Derivatives
Benzofuro-fused thiazolo[3,2-a]pyrimidinones (e.g., compounds from ) incorporate additional aromatic rings, increasing molecular weight and planarity. While these derivatives exhibit enhanced π-π stacking interactions (e.g., antitumor activity ), their larger size may reduce oral bioavailability compared to the simpler trifluoromethyl-substituted analog .
Thorpe-Ziegler Isomerization
The trifluoromethyl derivative can be synthesized via Thorpe-Ziegler isomerization, similar to 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one (80% yield ). However, introducing the CF₃ group requires specialized trifluoromethylating agents (e.g., CF₃COCl or CF₃I), which are costlier and less stable than methyl or amino precursors .
Pictet-Spengler Cyclization
Unlike 6-arylbenzofuro-thiazolopyrimidines (synthesized via Pictet-Spengler reactions with aromatic aldehydes ), the trifluoromethyl analog may require milder conditions due to the electron-withdrawing CF₃ group, which could deactivate the pyrimidine ring toward electrophilic attack .
Pharmacological Activity
Antimicrobial Activity
The CF₃-substituted compound shows superior antibiofilm activity compared to 7-methyl and 7-amino derivatives. For example, trifluoromethyl groups enhance membrane penetration in Gram-negative bacteria, as seen in studies of thiazolo-pyrimidines against Pseudomonas aeruginosa (MIC: 2–8 µg/mL vs. 16–32 µg/mL for methyl analogs) .
Receptor Antagonism
In 5-HT2A receptor assays, 7-CF₃ derivatives demonstrate higher antagonistic potency (IC₅₀: 0.8–1.2 µM) than 7-methyl (IC₅₀: 3.5–5.0 µM) or 7-amino (IC₅₀: >10 µM) analogs. The CF₃ group’s electronegativity strengthens hydrophobic interactions with receptor pockets .
Anti-inflammatory Activity
7-trans-(2-Pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones () exhibit anti-inflammatory activity (ED₅₀: 25 mg/kg in rat models) but suffer from rapid hepatic clearance. The trifluoromethyl analog’s improved metabolic stability extends its half-life (t₁/₂: 6.2 h vs. 2.1 h for pyridylethenyl derivatives) .
Data Tables
Table 1: Comparative Pharmacological Profiles
| Compound | Substituent (Position 7) | IC₅₀ (5-HT2A) | MIC (P. aeruginosa) | Metabolic Half-Life (h) |
|---|---|---|---|---|
| Target Compound | CF₃ | 0.8–1.2 µM | 2–8 µg/mL | 6.2 |
| 7-Methyl Analog | CH₃ | 3.5–5.0 µM | 16–32 µg/mL | 3.8 |
| 7-Amino Analog | NH₂ | >10 µM | 64–128 µg/mL | 1.5 |
| Benzofuro-Fused Derivative | - | N/A | 4–16 µg/mL | 2.9 |
生物活性
The compound 2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring fused with a pyrimidine moiety. The trifluoromethyl group is a notable substituent that enhances the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. In particular, this compound has shown promising results against various cancer cell lines.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of several thiazolo[4,5-d]pyrimidine derivatives, including those related to this compound. The compound was tested on human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer). The results indicated a significant reduction in cell viability at concentrations as low as 50 µM after 72 hours of incubation. Notably, compound 3b from the study exhibited the strongest cytotoxic effect across these cell lines .
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been observed to trigger late apoptosis in A549 lung cancer cells and induce G0/G1 phase arrest .
Pharmacological Evaluation
Beyond anticancer activity, compounds in this class have been evaluated for other pharmacological properties:
Enzyme Inhibition
Some derivatives have been tested for their inhibitory effects on specific kinases involved in cancer progression. For example, one study reported that certain thiazolo-pyridazine derivatives showed significant inhibition of c-Met kinase with IC50 values comparable to established inhibitors like Foretinib. This suggests that thiazolo derivatives may serve as potential leads for developing targeted cancer therapies .
Table 1: Summary of Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | A375 | 50 | Significant reduction in viability |
| DU145 | 50 | Induction of apoptosis observed | |
| MCF-7 | 50 | G0/G1 phase arrest noted |
Q & A
Q. Key Reaction Conditions Comparison
| Method | Catalysts/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Three-component reaction | DIPEA, ethanol, reflux | 90–94 | |
| Hantzsch condensation | HCl, ethanol, 50–55°C | 82 | |
| Multi-step synthesis | K₂CO₃, DMF, 120°C | N/A |
How can molecular docking studies inform the design of thiazolo[3,2-a]pyrimidine derivatives as enzyme inhibitors?
Advanced
Docking simulations (e.g., AutoDock 4.0 ) predict binding modes to target proteins like acetylcholinesterase (AChE). For example:
Q. Key Binding Insights
- Substituent orientation (e.g., aryl groups at C3) is critical for peripheral site interactions .
- Docking scores correlate with in vitro inhibition rates (e.g., >50% inhibition at 10 µM for select derivatives) .
What spectroscopic techniques confirm the structure of synthesized thiazolo[3,2-a]pyrimidinone derivatives?
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., C2 protons at 7.3–7.5 ppm) and carbon backbone .
- 2D NMR (COSY, HMBC, HSQC) : Validates connectivity and substituent positions .
- X-ray crystallography (SHELX) : Resolves crystal packing and hydrogen-bonding patterns .
- NOE experiments : Confirms spatial proximity of substituents (e.g., aryl groups near C3) .
What strategies resolve contradictory bioactivity data among structurally similar analogs?
Q. Advanced
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., trifluoromethyl vs. methoxy) to identify critical functional groups .
- In vitro vs. in vivo correlation : Address discrepancies using pharmacokinetic profiling (e.g., metabolic stability assays) .
- Crystallographic analysis : Resolve stereochemical ambiguities impacting binding (e.g., SHELX-refined structures) .
How does the trifluoromethyl group at position 7 influence the compound’s properties?
Q. Advanced
- Electronic effects : The -CF₃ group withdraws electrons, enhancing electrophilic reactivity and binding to nucleophilic enzyme residues .
- Steric effects : Introduces steric bulk, potentially reducing off-target interactions .
- Metabolic stability : Fluorine atoms resist oxidative degradation, improving half-life in biological systems .
What computational methods predict binding affinity to acetylcholinesterase?
Q. Advanced
- AutoDock 4.0 : Screens derivatives for binding to AChE’s catalytic and peripheral sites .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors near the thiazole ring) .
What are the key intermediates in multi-step syntheses of functionalized derivatives?
Q. Basic
- 7-Chloromethyl intermediate : Used in nucleophilic substitutions (e.g., with potassium N-phenyl-N'-cyanoimidothiocarbonate) .
- Arylidenes : Formed via condensation of aldehydes and malononitrile, reacting with thiazolo[3,2-a]pyrimidinone’s active methylene group .
How are reaction conditions optimized for Hantzsch-type condensations?
Q. Basic
- Catalysts : HCl or DIPEA for proton abstraction and condensation .
- Solvents : Ethanol or DMF for solubility and reaction homogeneity .
- Temperature : 50–55°C for balanced reaction rate and product stability .
What biological assays validate acetylcholinesterase inhibition?
Q. Advanced
- Ellman’s assay : Measures thiocholine production from acetylthiocholine hydrolysis .
- IC₅₀ determination : Dose-response curves quantify inhibitor potency (e.g., 10 µM screenings) .
- Cell-based assays : Assess cytotoxicity and blood-brain barrier permeability for CNS applications .
How are crystallographic data processed for structural validation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
